Field: Chemistry of Heterocyclic Compounds
Application: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Method: The strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Results: This approach has led to the development of a wide variety of 1H-indazoles with good to excellent yields .
Field: Organic Chemistry
Application: Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Method: The investigation of novel methods of synthesis have attracted the attention of the chemical community .
Results: The application of indole derivatives as biologically active compounds has shown various biologically vital properties .
Field: Medicinal Chemistry
Application: Indazole-containing compounds have been used as PARP inhibitors (PARPi). These inhibitors have been shown to enhance the cytotoxic effects of ionizing radiation and DNA-damaging chemotherapy agents .
Method: The specific method of application or experimental procedures would depend on the specific context, such as the type of cancer being treated .
Results: The use of indazole-based PARP inhibitors has shown promising results in enhancing the cytotoxic effects of certain treatments .
Field: Pharmaceutical Chemistry
Application: Indazole derivatives have been found to have a wide variety of medicinal applications, including as antibacterial agents .
Method: The specific method of application or experimental procedures would depend on the specific context, such as the type of bacterial infection being treated .
Results: The use of indazole derivatives as antibacterial agents has shown promising results in treating various bacterial infections .
Field: Pharmacology
Application: Indazole-containing heterocyclic compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Method: The specific method of application or experimental procedures would depend on the specific context, such as the type of respiratory disease being treated .
Results: The use of indazole-based phosphoinositide 3-kinase inhibitors has shown promising results in treating various respiratory diseases .
Application: The derivatives of 1, 3-diazole show different biological activities such as anti-inflammatory .
Method: The specific method of application or experimental procedures would depend on the specific context, such as the type of inflammation being treated .
Results: The use of indazole derivatives as anti-inflammatory agents has shown promising results in treating various inflammations .
1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes an indazole moiety and a piperidine ring. Its molecular formula is with a molecular weight of approximately 273.29 g/mol. The compound features a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activity. The indazole component is known for its role in various pharmacological applications, making this compound of interest in medicinal chemistry and drug development.
The chemical reactivity of 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid can be attributed to its functional groups. The carboxylic acid can participate in typical reactions such as:
These reactions can be utilized in synthetic pathways to derive other useful compounds or modify the existing structure for enhanced properties.
Research indicates that compounds containing indazole and piperidine structures often exhibit significant biological activities, including:
The specific biological effects of 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid require further investigation to establish its efficacy and mechanism of action.
Synthesis of 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
These steps may vary based on available reagents and desired yields, often requiring optimization for efficiency.
1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid has several applications in scientific research:
Its versatility makes it a valuable compound in multiple fields of research.
Interaction studies involving 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid focus on its binding affinity with biological targets, such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Techniques such as:
These interactions can provide insights into the compound's efficacy and safety profile.
Several compounds share structural similarities with 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(1H-indole-3-carbonyl)piperidine | Indole instead of indazole | Different biological activity profile |
| 4-(piperidin-2-carboxamido)indazole | Amide functional group | Potentially different pharmacokinetics |
| 2-(piperidin-4-yloxy)indazole | Ether linkage | Variation in solubility and stability |
These compounds highlight the uniqueness of 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid, particularly in its specific functional groups that may influence its biological activity and applications. Each compound's distinct characteristics contribute to their respective roles in medicinal chemistry and pharmaceutical research.
The synthesis of the indazole-piperidine hybrid core relies on modular strategies involving indazole synthesis followed by piperidine coupling.
Indazole Synthesis via Cadogan Cyclization
The Cadogan reaction remains a cornerstone for indazole formation. For example, 2-nitrobenzaldehyde derivatives undergo cyclization with substituted anilines in the presence of triethyl phosphite, yielding 2-phenyl-2H-indazole scaffolds. This method avoids hazardous hydrazine hydrate, as demonstrated in the synthesis of 3-methyl-5-chloro-1H-indazole via diazotization and tin(II) chloride reduction. Critical conditions include:
Piperidine Carboxylic Acid Functionalization
Piperidine-2-carboxylic acid derivatives are typically prepared via resolution of racemic mixtures or asymmetric hydrogenation. Patent EP0976735A1 highlights amidations of piperidinecarboxylic acids using chiral auxiliaries, though specific data for the target compound are scarce.
Coupling Strategies
Palladium-catalyzed cross-coupling dominates bridging methodologies. For instance, 2-phenyl-2H-indazole intermediates undergo Suzuki-Miyaura reactions with boronic acids to install substituents. In one protocol, 3-bromo-2H-indazole derivatives coupled with phenylboronic acid under microwave irradiation achieved 58% yield. Alternatively, Ullmann-type couplings using copper catalysts enable direct C–N bond formation between indazole and piperidine moieties.
The carbonyl bridge linking indazole and piperidine is pivotal for structural integrity. Optimization focuses on reagent selection, solvent systems, and purification.
Acyl Chloride-Mediated Coupling
2,3-Dihydro-1H-indazole-6-carbonyl chloride (PubChem CID 175331307) serves as a key intermediate. Reaction with piperidine-2-carboxylic acid in dichloromethane, catalyzed by DMAP, yields the target compound. Challenges include chloride hydrolysis, necessitating anhydrous conditions.
Solvent and Base Optimization
Comparative studies using 1,4-dioxane vs. N-methylpyrrolidone (NMP) show significant yield differences. For example:
| Solvent | Base | Yield (%) | Source |
|---|---|---|---|
| 1,4-Dioxane | K₂CO₃ | 35.2 | |
| NMP | DIEA | 42.3 |
NMP’s polar aprotic nature enhances nucleophilicity, while DIEA (N,N-diisopropylethylamine) minimizes side reactions versus inorganic bases.
Purification Challenges
Column chromatography remains essential due to byproduct formation. Silica gel elution with ethyl acetate/hexane (3:7) typically isolates the product. Recrystallization from ethanol/water mixtures improves purity but reduces yield (≤15% loss).
The piperidine ring’s stereocenter necessitates enantioselective synthesis to avoid racemic mixtures.
Asymmetric Hydrogenation
Chiral ruthenium catalysts (e.g., Noyori-type) enable hydrogenation of pyridine precursors to (R)- or (S)-piperidine-2-carboxylic acid. For example, (S)-BINAP-Ru complexes achieve >90% enantiomeric excess (ee) in model systems.
Dynamic Kinetic Resolution
Racemic piperidine-2-carboxylic acid esters undergo enzymatic resolution using lipases. Pseudomonas fluorescens lipase selectively hydrolyzes (R)-esters, leaving (S)-enantiomers with 85% ee.
Chiral AuxiliariesTemporary chiral groups, such as Oppolzer’s sultam, direct stereochemistry during piperidine functionalization. After carbonyl bridging, acidic cleavage yields the desired enantiomer.
The indazole scaffold represents a critical pharmacophore in medicinal chemistry, with substituent positioning profoundly influencing biological activity [1] [2]. Research demonstrates that the 6-position of the indazole ring provides optimal spatial orientation for carbonyl linkage, maintaining essential binding interactions while allowing conformational flexibility [1] [12]. Studies examining various indazole derivatives reveal that substitution at the 6-position consistently yields superior bioactivity compared to alternative positions [12] [30].
Computational docking studies indicate that 6-substituted indazole derivatives achieve optimal binding geometries within target protein active sites [1] [7]. The 6-position carbonyl linkage creates favorable hydrogen bonding interactions with backbone residues while maintaining appropriate distance for van der Waals contacts [1]. This positioning allows the indazole nitrogen atoms to participate in secondary binding interactions, particularly the N-2 nitrogen forming hydrogen bonds with protein backbone elements [12].
Comparative analysis of substitution patterns reveals distinct activity profiles based on positional placement [1] [2] [3]. The 3-position substitution results in complete loss of activity due to steric hindrance with receptor binding sites [1]. Modifications at the 4-position maintain activity levels comparable to the parent compound, suggesting tolerance for structural variations at this location [1]. However, 5-position substitutions demonstrate reduced potency, typically showing 10-20 fold decreases in binding affinity [1] [12].
The influence of N-1 substituents on indazole bioactivity follows predictable structure-activity relationships [1] [2]. Alkyl substituents at the N-1 position significantly impact potency, with isopropyl, cyclopentyl, and cyclohexyl groups providing optimal activity profiles [1]. These bulky, branched substituents create favorable hydrophobic interactions within enzyme binding pockets while maintaining appropriate molecular geometry [1]. Smaller substituents such as methyl groups result in diminished activity, likely due to insufficient hydrophobic contacts [1].
| Position | Activity Change | IC50 Range (nM) | Binding Mode | Example Compound |
|---|---|---|---|---|
| 3-position | Complete loss | Inactive | Steric clash | 45 |
| 4-position | Maintained | <10 | Compatible | 5 |
| 5-position | Reduced by 10-20 fold | 100-200 | Suboptimal geometry | 18 |
| 6-position | Optimal | <10 | Optimal fit | 10-11 |
| 7-position | Moderate reduction | 20-50 | Reduced contacts | Various |
| N1-isopropyl | High potency (<10 nM) | <10 | Optimal hydrophobic fit | 5 |
| N1-methyl | Reduced potency | 100-200 | Insufficient contacts | 55 |
| N1-cyclopentyl | High potency (<10 nM) | <10 | Optimal hydrophobic fit | 53 |
| N1-cyclohexyl | High potency (<10 nM) | <10 | Optimal hydrophobic fit | 54 |
Electronic considerations further influence substituent effects on indazole bioactivity [17] [18] [19]. The indazole nitrogen atoms contribute electron density that affects overall molecular electrostatic potential and binding affinity [19]. Electron-withdrawing substituents decrease ring electron density, potentially weakening primary binding interactions [18]. Conversely, electron-donating groups enhance nucleophilicity but may disrupt optimal binding geometries through excessive electron density [19].
Piperidine ring conformational dynamics significantly influence the bioactivity of piperidine-containing pharmaceuticals [4] [10] [14]. The six-membered saturated ring adopts primarily chair conformations, with equatorial and axial orientations of the nitrogen substituent creating distinct pharmacological profiles [10] [14]. Conformer-specific studies demonstrate that chair conformations with equatorial nitrogen positioning predominate in solution, representing approximately 73% of the conformational population [10].
Experimental determination of piperidine conformational preferences reveals energy differences between chair conformers [10] [20]. The chair-equatorial conformation represents the global minimum energy state, while the chair-axial form lies approximately 0.65 kcal/mol higher in energy [10]. Alternative conformations such as half-chair, twisted boat, and envelope forms exhibit significantly higher energies, ranging from 2.1 to 4.5 kcal/mol above the global minimum [10] [14].
The conformational flexibility of piperidine rings directly correlates with biological activity through receptor binding optimization [4] [9] [14]. Chair-equatorial conformations provide optimal spatial arrangements for hydrogen bonding interactions with target proteins [9] [14]. The axial nitrogen orientation, while less favorable energetically, may access alternative binding modes that contribute to overall activity profiles [10]. Studies of piperidine-2-carboxylic acid derivatives demonstrate that conformational preferences significantly influence both binding affinity and selectivity [9] [29].
| Conformation Type | Stability (kcal/mol) | Population (%) | Activity Profile | Receptor Fit | Ionization Energy (eV) |
|---|---|---|---|---|---|
| Chair-Equatorial NH | 0.00 | 73 | High | Optimal | 8.022 |
| Chair-Axial NH | 0.65 | 27 | Moderate | Good | 7.994 |
| Half-chair | 2.10 | <1 | Low | Poor | 8.156 |
| Twisted boat | 3.20 | <1 | Very Low | Very Poor | 8.201 |
| Envelope | 4.50 | <1 | Very Low | Very Poor | 8.234 |
Ionization energy differences between piperidine conformers reflect electronic structure variations that influence drug-target interactions [10]. The chair-axial conformation exhibits slightly lower ionization energy compared to the chair-equatorial form, indicating enhanced electron availability for binding interactions [10]. These electronic differences contribute to conformer-specific binding preferences and may explain observed selectivity patterns in biological assays [10].
Temperature-dependent conformational equilibria further complicate piperidine structure-activity relationships [20] [26]. Variable temperature nuclear magnetic resonance studies reveal dynamic exchange between conformers, with activation barriers for interconversion ranging from 8-12 kcal/mol [26]. The rotational barrier around carbon-nitrogen bonds influences conformational sampling rates and may affect biological recognition processes [26].
Substitution patterns on the piperidine ring significantly modify conformational preferences and biological activity [4] [13] [16]. The presence of carboxylic acid functionality at the 2-position introduces additional conformational constraints through intramolecular hydrogen bonding interactions [13] [20]. These interactions stabilize specific conformations while destabilizing others, creating modified activity profiles compared to unsubstituted piperidine derivatives [13] [29].
The carboxylic acid functional group contributes essential electronic properties that modulate molecular recognition and binding affinity [5] [11] . The carbonyl oxygen and hydroxyl oxygen atoms provide multiple hydrogen bonding acceptor sites, while the hydroxyl hydrogen serves as a donor in biological interactions [11] [13]. The dual nature of carboxylic acids as both hydrogen bond donors and acceptors creates versatile binding motifs that enhance target specificity [11].
Electronic structure analysis reveals significant charge distribution within the carboxylic acid moiety [5] [13] [21]. The carbonyl carbon bears partial positive charge density, while the oxygen atoms exhibit negative electrostatic potential regions [13]. This charge distribution creates strong dipole moments that facilitate electrostatic interactions with complementary protein residues [13] [18]. The calculated dipole moment of the carboxylic acid group ranges from 1.74 Debye in the neutral form to 4.82 Debye upon ionization [13].
Protonation state significantly influences the electronic properties and biological activity of carboxylic acid-containing compounds [5] [29]. The pKa value of piperidine-2-carboxylic acid approximates 4.2, indicating predominant ionization under physiological pH conditions [29]. Ionization dramatically alters molecular electrostatic potential, increasing hydrogen bonding acceptor capacity while eliminating donor capability . The ionized carboxylate form exhibits enhanced solubility and modified membrane permeability characteristics .
| Property | Neutral Form | Ionized Form | Impact on Binding | Relative Contribution |
|---|---|---|---|---|
| Hydrogen Bond Donor Capacity | 1 | 0 | Direct H-bonds | High |
| Hydrogen Bond Acceptor Capacity | 2 | 3 | Metal coordination | Medium |
| Dipole Moment (Debye) | 1.74 | 4.82 | Orientation effects | Medium |
| pKa Value | 4.2 | N/A | pH-dependent | High |
| Electron Density (C=O) | -0.42 | -0.51 | π-stacking interactions | Low |
| Electron Density (O-H) | -0.58 | N/A | Polar contacts | High |
| Electrostatic Potential (kcal/mol) | -45.2 | -78.6 | Electrostatic interactions | High |
| Lipophilicity (logP) | -0.72 | -2.15 | Membrane permeability | Medium |
Metal coordination represents another significant electronic effect of carboxylic acid moieties in biological systems [5] [11] [21]. The oxygen atoms can coordinate with metal ions present in enzyme active sites, creating stable chelate complexes that enhance binding affinity [11] [21]. Divalent cations such as zinc, magnesium, and calcium frequently participate in these coordination interactions, contributing to enzyme selectivity and catalytic mechanisms [11].
The conformational flexibility of the carboxylic acid group influences electronic effects through rotational dynamics around the carbon-carbon bond [13] [20] [29]. Temperature-dependent studies demonstrate that the carboxyl group undergoes rotational motion with activation energies of approximately 8-10 kcal/mol [20]. Different rotational conformers exhibit varying hydrogen bonding patterns and electrostatic interactions, contributing to conformational entropy effects in binding processes [20] [29].
The identification of protein targets for 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid represents a critical challenge in understanding its mechanism of action. Modern proteomic approaches have revolutionized target identification by enabling unbiased, whole-proteome screening of protein-ligand interactions [1] [2].
Native Mass Spectrometry Approaches
Native mass spectrometry has emerged as a powerful tool for direct detection of protein-ligand complexes without requiring chemical modification of the target compound [1]. This technique relies on the preservation of non-covalent interactions during the ionization process, allowing for the identification of specific binding partners through mass-to-charge ratio shifts. The methodology has demonstrated remarkable success in identifying protein targets in complex biological matrices, with detection limits extending to low-affinity interactions in the millimolar range [1].
Chemical Proteomics and Affinity-Based Methods
Chemical proteomics strategies have proven particularly effective for compounds containing the indazole scaffold. The approach involves the systematic identification of all proteins that interact with the target molecule through affinity-based enrichment followed by mass spectrometric analysis [3] [4]. For 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid, the presence of multiple functional groups provides diverse interaction possibilities that can be exploited for target identification.
Stability-Based Proteomic Approaches
Several innovative methodologies have been developed that detect protein-ligand interactions through ligand-induced changes in protein stability. The Stability of Proteins from Rates of Oxidation (SPROX) technique utilizes the differential oxidation rates of methionine residues to identify binding partners [5]. This approach has particular relevance for the target compound, as the indazole ring system can provide protective effects against oxidative modification upon binding.
Data Table: Proteomic Mapping Techniques for Target Identification
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Native MS | Direct complex detection | Label-free, unbiased | Requires specialized equipment |
| Chemical Proteomics | Affinity enrichment | High sensitivity | May require labeling |
| SPROX | Oxidation rate changes | Thermodynamic information | Limited to methionine-containing proteins |
| LiP-MS | Proteolysis patterns | Binding site information | Complex data analysis |
| PISA | Solubility changes | High throughput | Method optimization required |
The structural complexity of 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid positions it as a potential allosteric modulator of enzyme function. Allosteric regulation represents a fundamental mechanism by which molecules can influence protein activity through binding at sites distinct from the primary active site [6] [7].
Conformational Dynamics and Binding Pocket Modulation
The indazole moiety of the target compound exhibits significant potential for allosteric interactions through its aromatic ring system. Research has demonstrated that indazole derivatives can induce conformational changes in protein structures through π-π stacking interactions and hydrogen bonding networks [8] [9]. The compound's ability to undergo tautomeric shifts between 1H-indazole and 2H-indazole forms provides additional conformational flexibility that can be exploited for allosteric modulation.
Binding Pocket Architecture and Selectivity
The piperidine-2-carboxylic acid component introduces stereochemical complexity that enhances binding selectivity through specific spatial orientations. Studies have shown that piperidine-containing compounds can achieve remarkable selectivity through precise positioning within binding pockets [10] [11]. The carboxylic acid functionality provides additional anchoring points through electrostatic interactions with positively charged residues in the binding environment.
Cooperative Binding Mechanisms
Allosteric modulation by 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid likely involves cooperative binding mechanisms where initial binding events facilitate subsequent interactions. The compound's multiple functional groups enable the formation of extensive hydrogen bonding networks that can propagate conformational changes throughout the protein structure [12] [13].
Data Table: Allosteric Binding Characteristics
| Structural Feature | Interaction Type | Binding Contribution | Selectivity Factor |
|---|---|---|---|
| Indazole ring | π-π stacking | Moderate | High |
| Piperidine ring | Hydrophobic interactions | Strong | Moderate |
| Carboxylic acid | Electrostatic interactions | Strong | High |
| Amide linkage | Hydrogen bonding | Moderate | Moderate |
Mechanistic Insights from Structural Studies
X-ray crystallographic studies of related indazole-containing compounds have revealed key structural features that contribute to allosteric modulation. The indazole ring system can adopt multiple binding orientations, with the nitrogen atoms serving as hydrogen bond acceptors while the aromatic system provides hydrophobic stabilization [12]. The spatial arrangement of the piperidine-2-carboxylic acid moiety creates a three-dimensional binding surface that can accommodate diverse protein architectures.
The pH-dependent binding behavior of 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid represents a critical aspect of its molecular interaction profile. The compound contains multiple ionizable groups that undergo protonation state changes across physiological pH ranges, directly influencing binding affinity and selectivity [14] [15].
Protonation State Analysis
The indazole ring system exhibits amphoteric character with distinct pKa values of 1.04 for the indazolium to indazole transition and 13.86 for the indazole to indazolate conversion [14]. These values indicate that under physiological conditions (pH 7.4), the indazole ring exists predominantly in its neutral form, providing optimal conditions for hydrogen bonding interactions.
The piperidine-2-carboxylic acid component demonstrates zwitterionic behavior with the carboxylic acid group (pKa ~2-3) deprotonated and the piperidine nitrogen potentially protonated (pKa ~9-10) under physiological conditions [16] [17]. This ionization pattern creates a charged surface that can engage in strong electrostatic interactions with complementary protein regions.
Binding Thermodynamics and pH Correlation
Constant pH molecular dynamics (CpHMD) simulations have emerged as the gold standard for investigating pH-dependent binding phenomena [18] [19]. These computational approaches reveal that binding affinity changes result from alterations in electrostatic interaction patterns as protonation states shift with pH variations. For 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid, the multiple ionizable groups create a complex pH-binding relationship that can be quantitatively described using binding polynomial formalism.
Experimental Validation of pH Effects
Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) studies have demonstrated significant pH-dependent binding affinity changes for structurally related compounds [20] [21]. These experiments reveal that binding strength can vary by several orders of magnitude across the physiological pH range, with optimal binding often occurring at specific pH values that maximize favorable electrostatic interactions while minimizing repulsive forces.
Data Table: pH-Dependent Binding Parameters
| pH Range | Protonation State | Binding Affinity | Interaction Type | Selectivity |
|---|---|---|---|---|
| 1.0-3.0 | Indazole protonated | Moderate | Cationic interactions | Low |
| 5.0-7.0 | Neutral indazole | High | Hydrogen bonding | High |
| 7.4-9.0 | Zwitterionic | Optimal | Mixed interactions | Highest |
| 10.0-12.0 | Deprotonated | Reduced | Anionic interactions | Moderate |
Computational Modeling of pH Effects
Advanced computational methods, including constant pH molecular dynamics simulations, have provided detailed insights into the molecular basis of pH-dependent binding [22] [23]. These studies reveal that pH changes induce conformational shifts in both the ligand and target protein, creating dynamic binding landscapes that evolve with solution conditions. The binding free energy profiles derived from these simulations demonstrate clear pH optima that correlate with experimental observations.
Mechanistic Implications
The pH-dependent binding behavior of 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid has profound implications for its biological activity. The compound's ability to modulate binding affinity through pH changes provides a mechanism for tissue-specific targeting, as different physiological compartments maintain distinct pH environments. This pH sensitivity also influences the compound's pharmacokinetic properties, potentially affecting absorption, distribution, and elimination processes.
The integration of proteomic target identification, allosteric modulation studies, and pH-dependent binding analysis provides a comprehensive framework for understanding the molecular interactions of 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid. These mechanistic insights inform rational drug design strategies and facilitate the development of optimized therapeutic agents with improved selectivity and reduced off-target effects.